3-bromo-1-(1H-imidazol-5-yl)propan-1-one;hydrobromide
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Overview
Description
3-bromo-1-(1H-imidazol-5-yl)propan-1-one;hydrobromide is a chemical compound that features a bromine atom attached to a propanone group, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one typically involves the bromination of 1-(1H-imidazol-5-yl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(1H-imidazol-5-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve solvents such as ethanol or acetonitrile and may require catalysts or bases.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3-bromo-1-(1H-imidazol-5-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its imidazole ring.
Industry: It can be used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-bromo-1-(1H-imidazol-5-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-5-yl)propan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-chloro-1-(1H-imidazol-5-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-iodo-1-(1H-imidazol-5-yl)propan-1-one: Contains an iodine atom, which can result in different biological activities and reactivity compared to the bromine derivative.
Uniqueness
3-bromo-1-(1H-imidazol-5-yl)propan-1-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its chloro and iodo analogs. This makes it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C6H8Br2N2O |
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Molecular Weight |
283.95 g/mol |
IUPAC Name |
3-bromo-1-(1H-imidazol-5-yl)propan-1-one;hydrobromide |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-2-1-6(10)5-3-8-4-9-5;/h3-4H,1-2H2,(H,8,9);1H |
InChI Key |
ZZONWWVXVGSEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(=O)CCBr.Br |
Origin of Product |
United States |
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